

Technical Guide: Structure and Application of Lapaquistat-d9 Acetate[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Lapaquistat-d9 Acetate*

CAS No.: *1292841-28-1*

Cat. No.: *B1141171*

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Executive Summary

Lapaquistat-d9 Acetate is the deuterated analog of Lapaquistat Acetate (TAK-475), a benzoxazepine-based prodrug designed to inhibit squalene synthase (SQS).[1] It serves as a critical Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) for pharmacokinetic profiling.[1] Unlike simple salt forms, the "acetate" designation in this molecule refers to a covalent acetate ester moiety, which is essential for oral bioavailability. The d9-isotopolog provides a mass shift of +9 Da, ensuring zero cross-signal interference from the parent drug's natural isotopes (including the

Cl isotope signature).[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Core Nomenclature[1]

- Common Name: **Lapaquistat-d9 Acetate**[1][2][3]
- Parent Drug: Lapaquistat Acetate (TAK-475)[1][4]

- Active Metabolite: Lapaquistat (T-91485) – formed via hydrolysis of the acetate ester.[1]
- CAS Number: 1292841-28-1 (Labeled) / 189060-13-7 (Unlabeled Parent)[1]
- Chemical Formula:

[1]
- Molecular Weight: ~654.2 g/mol (Parent ~645.14 g/mol + 9 Da)[1]

Structural Topology and Isotopic Labeling

The Lapaquistat molecule features a complex 4,1-benzoxazepine core.[1] The "d9" labeling is strategically positioned to ensure metabolic stability during the analytical window and to provide a distinct mass spectral signature.

Likely Isotopic Positioning (d9 Configuration): Based on the stoichiometry of the methyl groups available in the structure, the deuterium labels are located on the three solvent-accessible methyl groups associated with the side chain:

- Gem-dimethyl group (d6): The two methyl groups on the 2,2-dimethylpropyl side chain are replaced with

[1]
- Acetate Ester group (d3): The methyl group of the acetyl moiety (

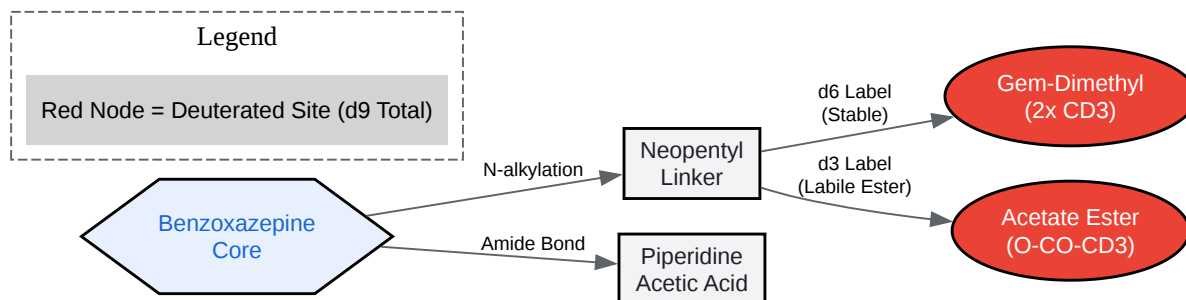
) is replaced with

[1]

Note: This configuration (d6 + d3) allows the IS to track the intact prodrug.[1] If the ester hydrolyzes, the resulting metabolite retains the d6 label, potentially allowing simultaneous monitoring of the active metabolite.

Visualization of Chemical Structure

The following diagram illustrates the chemical connectivity and the specific sites of deuterium labeling.



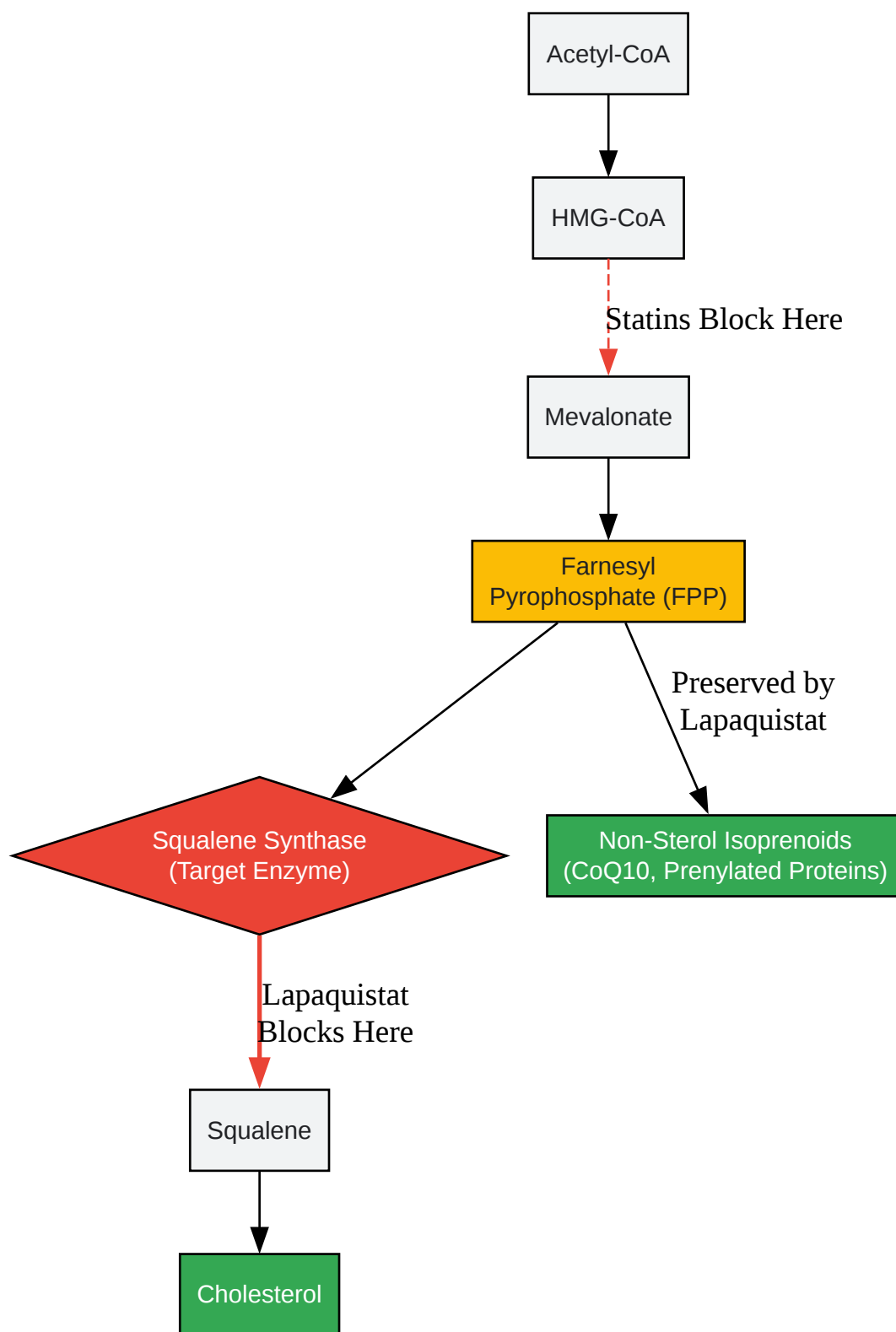
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Figure 1: Structural schematic of **Lapaquistat-d9 Acetate** highlighting the benzoxazepine core and the deuterated methyl groups.[1]

Mechanism of Action & Biological Context

Understanding the target biology is essential for interpreting PK/PD data derived using this IS. Lapaquistat inhibits Squalene Synthase (SQS), the first committed step in cholesterol biosynthesis.[1][5][6]

- Pathway Position: Downstream of HMG-CoA Reductase.[1][5]
- Advantage: Unlike statins, SQS inhibition does not deplete non-sterol isoprenoids (e.g., Ubiquinone/CoQ10), potentially reducing myotoxicity risks.[1]



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Figure 2: Cholesterol biosynthesis pathway illustrating the specific inhibition point of Lapaquistat vs. Statins.[1]

Bioanalytical Methodology (LC-MS/MS)[1][3][9][10][11][12]

Why d9-Labeling is Critical

Lapaquistat contains a Chlorine atom (

/

ratio ~3:1).[1] A standard "d3" or "d4" label might suffer from isotopic interference if the mass resolution is insufficient or if the concentration differential between analyte and IS is high.

- Mass Shift: The +9 Da shift moves the IS precursor and product ions completely clear of the parent's isotopic envelope.
- Retention Time: Deuterium labeling can cause a slight retention time shift (usually earlier elution) on Reverse Phase (C18) columns.[1] The d9-analog must be validated to ensure it co-elutes sufficiently to compensate for matrix effects.[1]

Sample Preparation Protocol

Objective: Extract Lapaquistat Acetate from plasma while minimizing ester hydrolysis.

Step	Procedure	Technical Rationale
1. Thawing	Thaw plasma on wet ice ().	Prevents spontaneous hydrolysis of the acetate ester.
2. IS Spiking	Add of Lapaquistat-d9 Acetate (in MeOH).[1]	Establishes quantitative baseline.
3. Precipitation	Add cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]	Precipitates proteins; acid stabilizes the ester.
4. Agitation	Vortex for 30 sec; Centrifuge at 10,000 x g for 5 min.	Ensures complete protein removal.
5. Dilution	Transfer supernatant; dilute 1:1 with water.	Matches mobile phase strength to prevent peak broadening.

LC-MS/MS Parameters[1]

- Column: C18 Core-Shell (e.g., Kinetex 2.6 μ m,).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Ionization: ESI Positive Mode ().

MRM Transitions:

- Analyte (TAK-475):

(Fragment: Loss of side chain/acetate).[1]

- IS (Lapaquistat-d9):

(Fragment retains d9 label or portion thereof).[1]

- Note: Transition selection depends on whether the fragment ion contains the deuterated moiety. If the fragment is the benzoxazepine core, the mass shift might be different. Always verify the fragmentation pattern experimentally.

Stability & Handling

The acetate ester is the stability-limiting feature of this molecule.

- Storage: Solid state at

(desiccated). Solutions in Methanol at

[1]

- pH Sensitivity: Avoid alkaline buffers (pH > 7.5) during extraction, as this rapidly hydrolyzes the acetate to the active metabolite (T-91485).[1]
- Solvent Choice: Use protic solvents (Methanol) for stock solutions, but ensure they are acid-free or slightly acidified if stored for long periods.[1]

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- [To cite this document: BenchChem. \[Technical Guide: Structure and Application of Lapaquistat-d9 Acetate\[1\]\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1141171/docs#technical-guide-structure-and-application-of-lapaquistat-d9-acetate-1\]](#)

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